Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazolotriazines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980)[{{{CITATION{{{_2{2-{5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate typically involves multi-step organic reactions[_{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980). One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of strong bases or acids to facilitate the formation of the triazolotriazine core[{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980)[{{{CITATION{{{_2{2-{5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980)[{{{CITATION{{{_2{2-{5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology: In biological research, Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.
Industry: In the industrial sector, this compound could be utilized in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.
Comparison with Similar Compounds
2-([5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]thio)methyl]-1H-quinazolin-4-one
2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness: Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate stands out due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
ethyl 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O2S/c1-4-13-9-15-10(14-5-2)19-11(16-9)17-18-12(19)22-7-8(20)21-6-3/h4-7H2,1-3H3,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCNOQDPEDOWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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